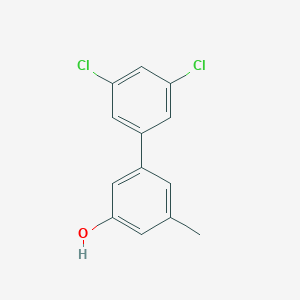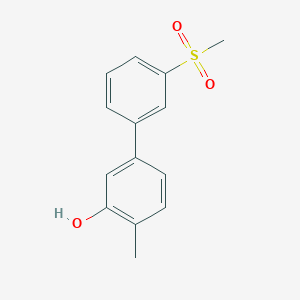
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methylphenol, 95%
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(3-Fluoro-4-methoxycarbonylphenyl)-2-methylphenol, 95% (5-FCMP-2MP, 95%) is a fluorinated organic compound that is widely used in the scientific research community. It is a highly versatile compound with many potential applications in the laboratory, ranging from synthesis to biochemical and physiological studies.
Wissenschaftliche Forschungsanwendungen
5-FCMP-2MP, 95% is widely used in a variety of scientific research applications. It is used as a reagent in organic synthesis, as a catalyst in chemical reactions, and as a fluorescent probe for imaging and sensing. It is also used as a ligand in metal-catalyzed reactions and as a fluorescent label in biological studies.
Wirkmechanismus
5-FCMP-2MP, 95% is an effective fluorescent probe due to its ability to bind to DNA and other biomolecules. The mechanism of action involves the formation of a covalent bond between the compound and the target molecule. This covalent bond results in a change in the fluorescence of the compound, which can be used to detect and quantify the target molecule.
Biochemical and Physiological Effects
5-FCMP-2MP, 95% has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of bacteria, fungi, and other microorganisms. It has also been shown to have an anti-inflammatory effect and to reduce the production of pro-inflammatory cytokines. In addition, it has been shown to have antioxidant activity, which can help protect cells from oxidative damage.
Vorteile Und Einschränkungen Für Laborexperimente
5-FCMP-2MP, 95% is a highly versatile compound, with many potential applications in the laboratory. It is relatively stable and can be stored for long periods of time. Additionally, it is relatively inexpensive and easy to obtain. However, it can be toxic if not handled properly, and it can react with other compounds in the environment, which can lead to undesired side reactions.
Zukünftige Richtungen
The potential applications of 5-FCMP-2MP, 95% are vast and varied. Future research could focus on developing new synthesis methods for the compound, as well as exploring its potential use as a catalyst in chemical reactions. Additionally, further research could be conducted to explore its potential use as a fluorescent probe for imaging and sensing, as well as its potential use as a ligand in metal-catalyzed reactions. Finally, further research could be conducted to explore its potential use as a therapeutic agent, as well as its potential use in the development of new drugs and drug delivery systems.
Synthesemethoden
5-FCMP-2MP, 95% can be synthesized by a variety of methods. The most common method involves the reaction of 4-methoxycarbonylphenol and 3-fluorophenol in the presence of an acid catalyst. The reaction can be carried out in either an aqueous or organic solvent, depending on the desired product. The reaction is typically carried out at room temperature, with a reaction time of 1-2 hours. The product is then isolated by filtration and purified by recrystallization.
Eigenschaften
IUPAC Name |
methyl 2-fluoro-4-(3-hydroxy-4-methylphenyl)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13FO3/c1-9-3-4-11(8-14(9)17)10-5-6-12(13(16)7-10)15(18)19-2/h3-8,17H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXQMQHFFVYOCHY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=CC(=C(C=C2)C(=O)OC)F)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13FO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10683984 |
Source


|
| Record name | Methyl 3-fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261895-17-3 |
Source


|
| Record name | Methyl 3-fluoro-3'-hydroxy-4'-methyl[1,1'-biphenyl]-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10683984 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372207.png)
![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372208.png)


![4-[3-(N-Ethylaminocarbonyl)phenyl]-2-methylphenol, 95%](/img/structure/B6372229.png)



![5-[4-(N,N-Dimethylaminocarbonyl)phenyl]-3-methylphenol, 95%](/img/structure/B6372261.png)




